molecular formula C9H7Cl2NO3 B13090530 1-(4,5-Dichloro-2-nitrophenyl)propan-2-one

1-(4,5-Dichloro-2-nitrophenyl)propan-2-one

Cat. No.: B13090530
M. Wt: 248.06 g/mol
InChI Key: XMHZKVIAHDDQKQ-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl2NO3. It is a derivative of acetophenone, featuring two chlorine atoms and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dichloro-2-nitrophenyl)propan-2-one typically involves the nitration of 4,5-dichloroacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the propan-2-one moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dichloro-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The propan-2-one moiety can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,5-Dichloro-2-nitrophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)propan-2-one: Lacks the chlorine atoms, resulting in different reactivity and applications.

    1-(4,5-Dichloro-2-aminophenyl)propan-2-one: A reduced form with an amino group instead of a nitro group.

    1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one: Features methoxy groups instead of chlorine atoms.

Uniqueness

The combination of these functional groups makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

1-(4,5-dichloro-2-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c1-5(13)2-6-3-7(10)8(11)4-9(6)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHZKVIAHDDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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